molecular formula C3H6N4S2 B1271255 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol CAS No. 21532-03-6

4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol

Cat. No. B1271255
CAS RN: 21532-03-6
M. Wt: 162.2 g/mol
InChI Key: PXELSCOPADHBHR-UHFFFAOYSA-N
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Description

4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol (4-AMT) is an organic compound with a broad range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a derivative of 1,2,4-triazole, a heterocyclic compound with a five-membered ring structure. 4-AMT is an important building block for the synthesis of other compounds and can be used as a chiral ligand in asymmetric catalysis. It also has potential applications in drug design and delivery.

Scientific Research Applications

Corrosion Inhibition

Chauhan et al. (2019) investigated 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) as a novel corrosion inhibitor for copper in NaCl solution. They found that AMTT has a corrosion inhibition efficiency of over 94% at a certain concentration, indicating its potential as an effective corrosion inhibitor for copper surfaces in saline environments Chauhan et al., 2019.

Molecular Dynamics Studies

Mahboub (2021) conducted molecular dynamics simulations on 1,2,4-triazoles derivatives, including 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol, to understand their interactions in an acid medium. This study helps in understanding the behavior of these compounds under different environmental conditions Mahboub, 2021.

Synthesis and Physicochemical Properties

Kravchenko et al. (2018) focused on the synthesis and analysis of the physicochemical properties of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives. Their work emphasizes the compound's potential for creating new chemical compounds with predicted biological activity Kravchenko et al., 2018.

Antimicrobial Activities

Several studies have explored the antimicrobial activities of derivatives of this compound. Prasad et al. (2009) synthesized triazolothiadiazoles with antimicrobial properties using this compound Prasad et al., 2009. Similarly, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities Bayrak et al., 2009.

Antitumor Activities

Ovsepyan et al. (2018) conducted a study on 1,2,4-triazole derivatives for their antitumor properties, highlighting the potential medical applications of these compounds Ovsepyan et al., 2018.

Analgesic and Antioxidant Properties

Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole and screened them for in vivo analgesic and in vitro antioxidant activities, showing significant results Karrouchi et al., 2016.

Structural Analysis

Sarala et al. (2006) conducted crystal and molecular structure analysis of 1,2,4-triazolo-N-amino-thiols, contributing to the understanding of the compound's structural properties Sarala et al., 2006.

Future Directions

The future research directions could involve studying the biological activities of “4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol” and its derivatives, as well as optimizing its synthesis process. The development of new antimicrobial agents which could decrease drug resistance and reduce unpleasant side effects is desirable .

properties

IUPAC Name

4-amino-3-methylsulfanyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S2/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXELSCOPADHBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=S)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366478
Record name 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661008
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

21532-03-6
Record name 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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